![molecular formula C14H14N8O2 B2848502 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide CAS No. 1904259-52-4](/img/structure/B2848502.png)
6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
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Overview
Description
“6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide”, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It belongs to the class of organic compounds known as 6-alkylaminopurines, which are compounds that contain an alkylamine group attached at the 6-position of a purine . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A ligand-based and target-based rational drug design strategy was employed to build a virtual library of new compounds . A known active scaffold was used as a molecular base to design new derivatives . After modelling studies, a synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .Scientific Research Applications
Cancer Research
This compound has been used in cancer research, particularly in the study of the phosphatidylinositol-3 kinase (PI3K) pathway . This pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . The compound has been used in the design of new derivatives that act as selective inhibitors for the PI3Kα and PI3Kγ targets .
Antitumor Activity
The compound has demonstrated antitumor activity, particularly against human leukemia cells . It has been observed to induce apoptosis, disrupt mitochondrial potential, and cause an accumulation of reactive oxygen species (ROS) in treated K562 cells .
Inhibition of Checkpoint Kinase 1 (CHK1)
The compound, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a potential target for cancer therapy.
Drug Design and Synthesis
The compound has been used as a molecular base in the design and synthesis of new derivatives . A synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .
Study of Akt/HIF Pathway
Both derivatives of the compound exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway . This pathway is involved in cellular survival and adaptation to hypoxia, a condition often found in solid tumors .
Antimicrobial, Antioxidant and Anti-inflammatory Activities
A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized, and these compounds were screened for in vitro antimicrobial, antioxidant and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary targets of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, are the adenosine receptors . These receptors, namely A1, A2A, A2B, and A3, belong to the G protein-coupled receptor (GPCR) superfamily . They are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .
Mode of Action
This compound shows potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) . The inhibition of these targets results in changes in cellular processes, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s action on adenosine receptors and CHK1 affects various biochemical pathways. For instance, the phosphatidylinositol-3 kinase (PI3K) pathway, one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, is influenced by this compound .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on adenosine receptors and inhibitory effects on CHK1 . These effects can lead to changes in cellular signaling and potentially contribute to therapeutic outcomes.
properties
IUPAC Name |
6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMRIXWVNMGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide |
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